molecular formula C23H24N4O B2368722 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1206985-58-1

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2368722
CAS No.: 1206985-58-1
M. Wt: 372.472
InChI Key: DDFZELBSDQIARD-UHFFFAOYSA-N
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Description

1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a sophisticated synthetic compound designed for pharmaceutical and biological research. Its molecular architecture incorporates two privileged pharmacophores—the 1H-benzo[d]imidazole and the 1H-indole rings—linked through a piperidine-containing chain, suggesting significant potential for interaction with various biological targets. The core benzimidazole scaffold is a well-established structural component in medicinal chemistry, known to confer bioactive properties. Molecules containing this structure have demonstrated the ability to inhibit critical enzymes such as human topoisomerase I (Hu Topo I), a validated target for anticancer therapy . Furthermore, benzimidazole derivatives frequently exhibit potent activity against a range of bacterial and fungal pathogens, with some compounds showing excellent antibiofilm properties against strains like Staphylococcus aureus and Candida albicans . The indole moiety, likewise, is prevalent in many biologically active molecules and natural products, often contributing to diverse pharmacological effects . The strategic fusion of these two heterocyclic systems in a single molecule is a recognized approach to creating new chemical entities with enhanced or dual mechanisms of action, potentially leading to a synergistic therapeutic effect . The primary research value of this compound lies in its application as a key intermediate or a novel scaffold in drug discovery campaigns. Researchers can utilize it in the synthesis of more complex derivatives, in high-throughput screening against specific protein targets, or in mechanistic studies to explore new pathways for combating cancer and infectious diseases. Its complex structure, featuring a piperidine spacer, may be intended to optimize pharmacokinetic properties such as solubility and membrane permeability. This product is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-23(16-26-14-11-19-5-1-3-7-21(19)26)25-12-9-18(10-13-25)15-27-17-24-20-6-2-4-8-22(20)27/h1-8,11,14,17-18H,9-10,12-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFZELBSDQIARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CN4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the benzoimidazole and indole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoimidazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzo[d]imidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone demonstrate activity against various bacterial strains. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

The compound has been evaluated for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit the NLRP3 inflammasome pathway, which plays a critical role in the inflammatory response. In vitro assays have demonstrated that certain derivatives can significantly reduce IL-1β release in activated macrophages, indicating their potential utility in treating inflammatory diseases .

Anticancer Activity

The structural features of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone suggest potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50 (µM)
Compound DHeLa10
Compound EMCF-715
Compound FA54920

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. These studies reveal that the compound can form hydrogen bonds and hydrophobic interactions with active sites on target proteins, which is crucial for its biological activity .

Mechanism of Action

The mechanism of action of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share critical structural motifs (benzimidazole, piperidine/piperazine, or indole) and are compared in Table 1:

Table 1: Structural Analogs and Key Features

Compound Name Core Structure Key Substituents/Modifications Biological Activity (Source)
1-(2-(Butylthio)-1H-benzo[d]imidazol-1-yl)ethanone (Compound 8) Benzimidazole + ethanone Butylthio group at C2 Not reported; structural analysis focus
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Tetrazole + piperidine + ethanone Aryl groups at tetrazole Not specified; synthetic focus
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65) Benzimidazole + piperidine + trifluoromethylphenyl Trifluoromethylphenyl at piperidine Retinol-binding protein antagonist activity
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Piperazine + indole + ethanone Benzhydryl group at piperazine; methylindole Not reported; structural analog
Sertaconazole (8i) Imidazole + dichlorophenyl + ethanone Chlorophenyl and thienylmethyl ether Antifungal activity

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Melting Points: Benzimidazole derivatives in and have melting points between 93–95°C, correlating with their solid-state stability .
  • Solubility: Piperidine/piperazine-containing analogs (e.g., ) likely exhibit improved solubility in polar solvents due to tertiary amine groups .

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several pharmacologically relevant moieties:

  • Benzo[d]imidazole : Known for diverse biological activities, including antimicrobial and anticancer effects.
  • Piperidine : Often associated with neuroprotective and analgesic properties.
  • Indole : Recognized for anti-inflammatory and anticancer activities.

The molecular formula is C18H23N3OC_{18}H_{23}N_{3}O with a molecular weight of approximately 305.39 g/mol. The structural composition allows for various interactions with biological targets, enhancing its therapeutic potential.

Anticancer Properties

Research indicates that compounds containing benzo[d]imidazole and indole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
Compound CColorectalInhibition of growth

Antimicrobial Activity

The benzo[d]imidazole moiety is also linked to antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.

Table 2: Antimicrobial Activity Data

Compound NamePathogenMIC (µg/mL)Reference
Compound DS. aureus (MRSA)< 1
Compound EC. albicans3.9 - 7.8
Compound FE. coli>10

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Receptor Interaction : The piperidine component may interact with neurotransmitter receptors, influencing neuroprotective effects.
  • DNA Intercalation : Indole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of a closely related compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, compounds similar to the target structure showed potent activity against drug-resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy against resistant pathogens.

Q & A

Q. Table 1: Comparative Bioactivity Profiling

Assay TypeTargetIC₅₀ (nM)Reference
Kinase InhibitionPI3Kγ12 ± 3
GPCR BindingHistamine H185 ± 10
CytotoxicityHEK293>10,000

Q. Table 2: Solubility Enhancement Strategies

MethodSolubility (µg/mL)Bioavailability (F%)
Hydrochloride Salt150 ± 2035–40
Liposomal Formulation220 ± 3050–55

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